molecular formula C11H18N4 B14811225 N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine

N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine

Cat. No.: B14811225
M. Wt: 206.29 g/mol
InChI Key: OMNBCGFKMQLBSL-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. One common method includes the use of 2,4-dichloropyrimidine reacting with N-methylpiperidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrimidine core makes it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-8-10(12-2)14-11(13-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3,(H,12,13,14)

InChI Key

OMNBCGFKMQLBSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC

Origin of Product

United States

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